molecular formula C17H12N2O4 B2822732 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide CAS No. 326017-70-3

4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2822732
CAS No.: 326017-70-3
M. Wt: 308.293
InChI Key: FMWZGRBOGFTARR-UHFFFAOYSA-N
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Description

4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is a chemical compound characterized by its complex structure, which includes an acetyl group, a benzamide moiety, and a 1,3-dioxoisoindolin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone derivative, followed by acylation with acetyl chloride to introduce the acetyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or isoindolinones.

Scientific Research Applications

Chemistry: In chemistry, 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition. It has been investigated for its ability to inhibit certain enzymes that play a role in disease processes.

Medicine: In the medical field, this compound has been explored for its therapeutic properties. It has been studied for its potential use in treating conditions such as cancer, inflammation, and neurodegenerative diseases.

Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for various applications, including drug design and material science.

Comparison with Similar Compounds

  • N-(1,3-dioxoisoindolin-4-yl)acetamide

  • 4-acetyl-N-(isoindolin-4-yl)benzamide

  • N-(1,3-dioxoisoindolin-4-yl)benzamide

Uniqueness: 4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide stands out due to its specific structural features, which confer unique reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-acetyl-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-9(20)10-5-7-11(8-6-10)15(21)18-13-4-2-3-12-14(13)17(23)19-16(12)22/h2-8H,1H3,(H,18,21)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWZGRBOGFTARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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